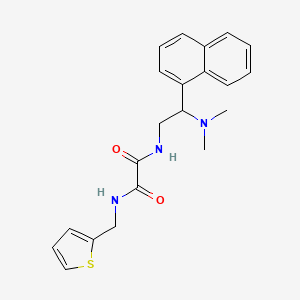

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-24(2)19(18-11-5-8-15-7-3-4-10-17(15)18)14-23-21(26)20(25)22-13-16-9-6-12-27-16/h3-12,19H,13-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECHHGYJNBESNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 368.46 g/mol. The compound features a naphthalene moiety , a dimethylamino group , and a thiophenyl group , which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.46 g/mol |

| Structural Features | Naphthalene, Dimethylamino, Thiophenyl |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Naphthalene Intermediate : The naphthalene ring is functionalized with a dimethylamino group through a Friedel-Crafts alkylation reaction.

- Coupling with Thiophenyl Group : The functionalized naphthalene intermediate is then coupled with the thiophenyl moiety through amide bond formation.

This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation. The mechanism of action appears to involve:

- Intercalation with DNA : The naphthalene ring can intercalate into DNA, potentially disrupting replication and transcription processes.

- Inhibition of Kinases : The compound may inhibit specific kinases involved in signaling pathways that promote cancer cell survival.

Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, it was found to reduce the viability of several cancer cell lines by inducing apoptosis. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptotic markers.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Disc diffusion methods revealed significant inhibition zones, suggesting effective antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The table below summarizes key oxalamide derivatives and their properties:

Key Comparative Insights

Receptor Binding and Bioactivity

- S336’s pyridine and dimethoxybenzyl groups contribute to its high affinity for the T1R1/T1R3 umami receptor . The target compound’s thiophene and naphthalene groups may alter receptor specificity due to differences in electron density and steric bulk. Thiophene’s sulfur atom could introduce unique binding interactions compared to pyridine’s nitrogen .

- The GMC series’ halogenated aryl groups enhance antimicrobial activity, suggesting that the target compound’s naphthalene (a lipophilic aromatic system) might improve membrane penetration but reduce solubility .

Metabolism and Toxicity S336 undergoes rapid hepatic metabolism without amide hydrolysis, likely via oxidation of its methoxy and pyridine groups . Regulatory NOEL values for S336 (100 mg/kg/day) and related flavoring agents (e.g., 8 mg/kg/day for No. 1776 ) highlight the importance of substituent-specific safety profiling. The dimethylamino group in the target compound may influence its absorption and excretion kinetics.

Naphthalene’s lipophilicity (LogP ~3.1) contrasts with S336’s dimethoxybenzyl group (LogP ~2.5), suggesting differences in bioavailability and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.